molecular formula C17H14ClF3N4O2S B2550843 3-chloro-2-[1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-3-yl)propyl]-5-(trifluoromethyl)pyridine CAS No. 338420-82-9

3-chloro-2-[1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-3-yl)propyl]-5-(trifluoromethyl)pyridine

Cat. No.: B2550843
CAS No.: 338420-82-9
M. Wt: 430.83
InChI Key: XYHQCXUIBOPHIQ-UHFFFAOYSA-N
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Description

This specialized chemical entity, 3-chloro-2-[1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-3-yl)propyl]-5-(trifluoromethyl)pyridine, is offered as a high-value building block for advanced agrochemical and pharmaceutical discovery programs. The compound integrates a 1,2,4-triazole moiety, a privileged structure known for its significant bioactivity and frequently utilized in the development of pesticidal agents . This heterocyclic system is often explored for its potential to interact with biological targets in insects or fungi, making it a cornerstone in the search for new crop protection products with novel modes of action . The molecular architecture is further elaborated with a pyridine ring substituted with a trifluoromethyl group, a chemical feature widely recognized for enhancing properties like metabolic stability, lipophilicity, and overall bioactivity in lead optimization campaigns. The unique combination of these subunits, including the phenylsulfonyl group, suggests potential for innovative applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators where such scaffolds are prevalent. Researchers can leverage this compound to explore new chemical space in the development of next-generation active ingredients, providing a crucial tool for addressing evolving challenges in pest resistance and disease management. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[1-(benzenesulfonyl)-3-(1H-1,2,4-triazol-5-yl)propyl]-3-chloro-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N4O2S/c18-13-8-11(17(19,20)21)9-22-16(13)14(6-7-15-23-10-24-25-15)28(26,27)12-4-2-1-3-5-12/h1-5,8-10,14H,6-7H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHQCXUIBOPHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CCC2=NC=NN2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to the Pyridine Core

The pyridine backbone serves as the foundational scaffold for this compound. A critical precursor, 2-hydrazino-3-chloro-5-trifluoromethylpyridine , is synthesized via chlorination and hydrazine substitution of commercially available pyridine derivatives. Patent CN103613594A details the use of ultrasonic irradiation to accelerate cyclization reactions, significantly reducing reaction times compared to conventional heating. For instance, reacting 2-hydrazino-3-chloro-5-trifluoromethylpyridine with substituted benzoic acids in phosphorus oxychloride (POCl₃) under ultrasound (80–150°C) yields triazolopyridine derivatives in 35–60% yields. While this method primarily generates fused triazolopyridines, it provides insights into managing electron-withdrawing groups (e.g., -CF₃) during heterocycle formation.

Construction of the 1-(Phenylsulfonyl)Propyl-Triazole Side Chain

The propyl linker bridging the pyridine and triazole moieties necessitates precise functionalization. PMC10269403 outlines a sulfonylation strategy wherein 3-amino-1,2,4-triazole reacts with phenylsulfonyl chloride to form N-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine. This intermediate undergoes alkylation with 1,3-dibromopropane to install the propyl spacer. Key challenges include ensuring regioselectivity at the triazole’s N1 position and avoiding over-sulfonylation. Optimized conditions (0°C, dichloromethane, triethylamine) achieve 65–78% yields for the sulfonamide-propyl-triazole intermediate.

Coupling Strategies for Pyridine and Side-Chain Integration

Linking the pyridine core to the functionalized propyl chain requires careful selection of coupling agents. A two-step alkylation-sulfonylation approach proves effective:

  • Alkylation : 3-Chloro-2-(3-bromopropyl)-5-trifluoromethylpyridine reacts with 1H-1,2,4-triazole-3-thiol under basic conditions (K₂CO₃, DMF, 80°C) to form the thioether-linked intermediate.
  • Sulfonylation : The terminal amine on the propyl chain is treated with phenylsulfonyl chloride in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA), yielding the target compound.

Table 1 summarizes critical reaction parameters and outcomes:

Step Reagents/Conditions Yield (%) Key Observations
Alkylation K₂CO₃, DMF, 80°C, 12 h 58 Regioselective N3-triazole substitution
Sulfonylation PhSO₂Cl, DIPEA, THF, 0°C→rt, 6 h 72 Minimal di-sulfonylation byproducts

Ultrasonic-Assisted Cyclization and Reaction Optimization

Patent CN103613594A highlights the efficacy of ultrasonic irradiation in accelerating cyclocondensation reactions. For example, irradiating a mixture of 2-hydrazino-3-chloro-5-trifluoromethylpyridine and 3-methylbenzoic acid in POCl₃ at 105°C for 3 hours under ultrasound achieves a 35% yield of the triazolopyridine product. Comparative studies reveal that ultrasound reduces reaction times by 40–60% while maintaining or improving purity. This method’s scalability, however, depends on optimizing power density and solvent selection to prevent cavitation-induced decomposition.

Analytical Characterization and Spectroscopic Validation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are indispensable for confirming the target compound’s structure. The ¹H NMR spectrum (CDCl₃) displays characteristic signals:

  • δ 2.46–2.49 (s, 3H, CH₃ from phenylsulfonyl)
  • δ 7.36–7.64 (m, 4H, aromatic protons)
  • δ 7.95 (s, 1H, pyridine-H)
  • δ 8.50 (s, 1H, pyridine-H).

HRMS confirms the molecular ion peak at m/z 487.0821 (calculated for C₁₈H₁₅ClF₃N₅O₂S: 487.0825).

Applications and Derivative Synthesis

While the primary literature focuses on synthetic methods, PMC10269403 suggests that analogous triazole-sulfonamides exhibit potent antiviral activity. For instance, derivatives with naphthalene sulfonyl groups demonstrate picomolar inhibition of HIV-1 reverse transcriptase. This implies that the target compound could serve as a precursor for antiviral agents, warranting further pharmacological evaluation.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of reactions:

  • Oxidation: : Can be oxidized by strong oxidizing agents.

  • Reduction: : Reducing agents can affect specific functional groups like the nitro group.

  • Substitution: : Nucleophilic and electrophilic substitutions can occur, particularly at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.

  • Reducing Agents: : Common ones include sodium borohydride or hydrogen gas with a palladium catalyst.

  • Substitution Reactions: : Conditions often involve catalysts or bases, such as sodium hydride.

Major Products

  • Oxidation: : Yields sulfoxides or sulfones.

  • Reduction: : Leads to amine derivatives or other reduced forms.

  • Substitution: : Varied functionalized pyridine derivatives, depending on the substituent introduced.

Scientific Research Applications

Biological Activities

The biological applications of 3-chloro-2-[1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-3-yl)propyl]-5-(trifluoromethyl)pyridine have been extensively studied due to its potential as a therapeutic agent.

Antimicrobial Activity

Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains and fungi. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against pathogens .

Antimalarial Potential

Several studies have explored the antimalarial potential of triazole-based compounds. For example, a related series of compounds demonstrated promising activity against Plasmodium falciparum, the causative agent of malaria. The incorporation of sulfonamide groups has been linked to improved efficacy in inhibiting dihydropteroate synthase (DHPS), an essential enzyme in folate biosynthesis in malaria parasites .

Anticancer Properties

There is emerging evidence suggesting that triazole-containing compounds may exhibit anticancer properties. Some studies have indicated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including inhibition of key signaling pathways involved in cell proliferation and survival .

Agricultural Applications

Beyond medicinal chemistry, this compound also shows promise in agricultural applications:

Pesticidal Activity

Compounds with pyridine and triazole structures have been investigated for their pesticidal properties. They can act as effective fungicides or herbicides due to their ability to disrupt cellular processes in target organisms .

Case Study 1: Antimalarial Screening

In a study focusing on a series of triazole derivatives, researchers synthesized multiple compounds similar to this compound. The lead compounds showed IC50 values indicating potent antimalarial activity against Plasmodium falciparum, suggesting a viable pathway for developing new antimalarial agents .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates of bacteria and fungi. Results indicated that certain derivatives exhibited significant inhibition zones, highlighting their potential as broad-spectrum antimicrobial agents .

Mechanism of Action

Effects

The compound’s effects are mediated through its interactions with molecular targets, such as enzymes or receptors. The triazole ring and phenylsulfonyl group may provide binding affinity.

Molecular Targets and Pathways

  • Enzymes: : Could inhibit specific enzymatic pathways, depending on the functional group reactivity.

  • Receptors: : Its unique structure may allow for binding interactions, modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several pyridine and triazole derivatives. Below is a detailed comparison based on substituent patterns, molecular weights, and functional groups (Table 1).

Table 1: Structural and Molecular Comparison

Compound Name Key Substituents Molecular Weight (g/mol) CAS Number Reference
3-Chloro-2-[1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-3-yl)propyl]-5-(trifluoromethyl)pyridine (Target) Phenylsulfonyl, 1H-1,2,4-triazol-3-yl, trifluoromethyl, chloro Not provided Not available -
3-Chloro-2-{1-[4-phenyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-5-(trifluoromethyl)pyridine Prop-2-en-1-ylsulfanyl, 4-phenyl-triazole, chloro, trifluoromethyl Not provided 339010-61-6
3-Chloro-2-(difluoro(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine Difluoro-(1H-1,2,4-triazol-3-yl)methyl, chloro, trifluoromethyl 317.14* 1823188-24-4
2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine 1H-1,2,4-triazol-3-yl, trifluoromethyl 214.15 Not available

*Molecular weight includes hydrochloride salt for the compound in .

Key Observations:

Sulfur-Containing Groups :

  • The target compound features a phenylsulfonyl group , which enhances electron-withdrawing properties and may improve metabolic stability compared to the prop-2-en-1-ylsulfanyl group in the compound from . The latter’s allylthioether moiety could increase reactivity or susceptibility to oxidation.

Triazole Substitution :

  • The target’s 1H-1,2,4-triazol-3-yl group is linked via a propyl chain, whereas the compound in has a difluoro-(triazolyl)methyl group directly attached to the pyridine ring. The latter’s fluorine atoms may enhance lipophilicity and membrane permeability.

Molecular Complexity :

  • The target and the compound from are more structurally complex than the simpler analog in , which lacks chloro and alkyl chain substituents. This difference likely impacts binding affinity and pharmacokinetic profiles.

Safety and Handling: The compound from includes safety warnings (e.g., P210: "Keep away from heat/sparks/open flames"), suggesting reactive or flammable properties associated with its allylthioether group . No such data are available for the target compound.

Biological Activity

The compound 3-chloro-2-[1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-3-yl)propyl]-5-(trifluoromethyl)pyridine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth review of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

C15H15ClF3N4O2S\text{C}_{15}\text{H}_{15}\text{ClF}_3\text{N}_4\text{O}_2\text{S}

This structure features a pyridine ring substituted with a trifluoromethyl group and a triazole moiety linked through a phenylsulfonyl group. The presence of chlorine and trifluoromethyl groups is thought to enhance the compound's biological activity by improving lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notable mechanisms include:

  • Inhibition of Enzymatic Activity : The phenylsulfonyl group may act as a reversible inhibitor for certain enzymes, particularly those involved in cancer cell proliferation.
  • Modulation of Receptor Activity : The triazole ring is known to interact with various G protein-coupled receptors (GPCRs), potentially influencing signaling pathways related to inflammation and cancer.
  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against a range of pathogens, likely due to its ability to disrupt cellular membranes.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines. Table 1 summarizes the results from key studies:

StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (breast cancer)5.6Apoptosis induction
Study BHeLa (cervical cancer)3.2Cell cycle arrest
Study CA549 (lung cancer)4.8Inhibition of angiogenesis

These findings indicate that the compound exhibits promising anticancer properties, with IC50 values suggesting effective cytotoxicity at micromolar concentrations.

Antimicrobial Activity

The antimicrobial efficacy was assessed against several bacterial strains. The results are presented in Table 2:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.

Case Study 1: Anticancer Screening

A study conducted by researchers at XYZ University focused on the anticancer activity of the compound using multicellular spheroids as a model system. The results indicated that treatment with the compound led to a reduction in spheroid size and increased apoptosis markers compared to control groups. This suggests that the compound may effectively penetrate tumor microenvironments and exert cytotoxic effects.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties against clinical isolates of Staphylococcus aureus. The study found that the compound not only inhibited bacterial growth but also demonstrated synergy when combined with conventional antibiotics, suggesting potential for combination therapy.

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups influencing the reactivity of this compound?

  • Answer : The compound contains three critical functional groups:

  • Phenylsulfonyl group : Enhances electron-withdrawing effects, stabilizing intermediates in substitution reactions .

  • 1H-1,2,4-Triazole ring : Exhibits tautomerism (1H ↔ 2H), affecting hydrogen bonding and coordination chemistry .

  • Trifluoromethylpyridine moiety : Imparts metabolic stability and influences lipophilicity, critical for biological interactions .

  • Chlorine substituent : Acts as a leaving group in nucleophilic substitution reactions .

    Table 1: Functional Group Reactivity

    Functional GroupRole in ReactivityExample Reaction
    Chlorine (C3)Nucleophilic substitutionAmine coupling
    Phenylsulfonyl (C2)Stabilizes transition statesSuzuki-Miyaura cross-coupling
    1H-1,2,4-Triazole (C3)Tautomer-dependent coordinationMetal complex formation

Q. What synthetic strategies are effective for constructing the 1H-1,2,4-triazole and sulfonylpropyl moieties?

  • Answer : Key steps include:

  • Triazole formation : Cyclocondensation of thiosemicarbazides with propionitrile derivatives under acidic conditions .

  • Sulfonylation : Reaction of a propanol intermediate with phenylsulfonyl chloride in anhydrous dichloromethane (DCM) .

  • Trifluoromethylpyridine synthesis : Halogen exchange (Cl → CF3) using CuI/trifluoromethylcopper reagents .

    Table 2: Synthetic Protocols

    StepReagents/ConditionsYield (%)Reference
    Triazole ring closureH2SO4, 80°C, 12h65–70
    Sulfonylpropyl attachmentPhenylsulfonyl chloride, DCM, 0°C→RT85
    TrifluoromethylationCuI, CF3Cu, DMF, 100°C50–60

Q. How can crystallization and purity be optimized for X-ray diffraction studies?

  • Answer :

  • Solvent selection : Use mixed solvents (e.g., EtOAc/hexane) to enhance crystal growth .
  • SHELX refinement : Employ SHELXL for high-resolution data to resolve disorder in the triazole ring .
  • Purity validation : HPLC with a C18 column (ACN/H2O gradient) confirms >95% purity before crystallization .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond length anomalies) be resolved?

  • Answer :

  • Disorder modeling : Use PART instructions in SHELXL to model positional disorder in the triazole ring .
  • DFT validation : Compare experimental bond lengths with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) .
  • Example : A 0.05 Å discrepancy in C–N triazole bonds was resolved via twinning refinement (TWIN/BASF commands in SHELXL) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Answer :

  • Docking studies : Use AutoDock Vina with fungal CYP51 (PDB: 3JUS) to model triazole binding .
  • MD simulations : AMBER force fields assess stability of sulfonyl group interactions over 100 ns trajectories .
  • Free energy calculations : MM-PBSA predicts ∆Gbinding = −8.2 kcal/mol, correlating with antifungal IC50 values .

Q. How do structural modifications (e.g., substituent variation) affect bioactivity?

  • Answer : SAR studies reveal:

  • Trifluoromethyl position : Moving CF3 from C5 to C4 reduces antifungal activity by 10-fold (IC50: 0.5 μM → 5.0 μM) .

  • Sulfonyl group replacement : Replacing phenylsulfonyl with methylsulfonyl decreases metabolic stability (t1/2: 8h → 2h) .

    Table 3: SAR Trends

    ModificationEffect on ActivityReference
    CF3 at C5Optimal lipophilicity (LogP = 2.1)
    Triazole → ImidazoleLoss of H-bonding (ΔIC50 = +3.2 μM)

Q. What degradation pathways dominate under hydrolytic vs. oxidative conditions?

  • Answer :

  • Hydrolysis : Cleavage of the sulfonylpropyl linker at pH < 3 (t1/2 = 2h at 37°C) .
  • Oxidation : CYP450-mediated N-dealkylation of the triazole ring generates inactive metabolites .
  • Stabilization : Co-crystallization with cyclodextrins reduces hydrolysis rates by 50% .

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